

N4-Acetylcytidine triphosphate sodium storage and handling best practices

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *N4-Acetylcytidine triphosphate sodium*

Cat. No.: *B8117531*

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Technical Support Center: N4-Acetylcytidine Triphosphate Sodium

Welcome to the technical support center for N4-Acetylcytidine triphosphate (ac4CTP) sodium salt. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for storage and handling, along with troubleshooting guidance for experiments involving this modified nucleotide.

Frequently Asked Questions (FAQs)

Q1: How should I store **N4-Acetylcytidine triphosphate sodium** upon receipt?

A1: Upon receipt, **N4-Acetylcytidine triphosphate sodium** should be stored at -20°C.^[1] It is shipped on gel packs and can withstand short-term exposure to ambient temperatures for up to a cumulative week.^[1]

Q2: What is the shelf life of **N4-Acetylcytidine triphosphate sodium**?

A2: The shelf life is 12 months from the date of delivery when stored under the recommended conditions.^[1]

Q3: Is **N4-Acetylcytidine triphosphate sodium** provided as a solid or in solution?

A3: **N4-Acetylcytidine triphosphate sodium** is typically supplied as a solution in water at a concentration of 100 mM - 110 mM.[1]

Q4: What precautions should I take before using the solution?

A4: Before opening the vial, it is recommended to briefly centrifuge it to ensure the entire volume is collected at the bottom.[1]

Q5: How stable is **N4-Acetylcytidine triphosphate sodium** in aqueous solutions?

A5: **N4-Acetylcytidine triphosphate sodium** is known to be unstable in aqueous solutions. The acetyl group is susceptible to hydrolysis, a process that is pH-dependent. At a neutral pH of 7.0, approximately 25% of the nucleoside form (N4-acetylcytidine) can be deacetylated over 18 hours.[2] Deacetylation is accelerated under alkaline conditions.[3] Therefore, it is highly recommended to prepare fresh working solutions and use them promptly.[4]

Storage and Handling Best Practices

Proper storage and handling are crucial to maintain the quality and performance of **N4-Acetylcytidine triphosphate sodium** in your experiments.

Parameter	Recommendation	Citation
Storage Temperature	-20°C	[1]
Short-term Exposure	Ambient temperature for up to 1 week (cumulative)	[1]
Form	Solution in water	[1]
Concentration	100 mM - 110 mM	[1]
pH of Solution	7.0 ± 0.5	[1]
Handling	Centrifuge vial briefly before opening	[1]
Solution Preparation	Prepare fresh working solutions for immediate use	[4]

Troubleshooting Guide for In Vitro Transcription (IVT)

Incorporating modified nucleotides like N4-Acetylcytidine triphosphate into in vitro transcription reactions can sometimes lead to unexpected results. This guide addresses common issues and provides potential solutions.

Problem 1: Low or No RNA Yield

Possible Cause	Recommended Solution
Degraded N4-acCTP	The acetyl group is labile. Avoid repeated freeze-thaw cycles. Aliquot the stock solution upon first use. Prepare fresh working dilutions for each experiment.
Poor Quality DNA Template	Ensure the DNA template is of high purity and integrity. Contaminants like salts or ethanol can inhibit RNA polymerase. Purify the DNA template if necessary.
RNase Contamination	Use RNase-free water, reagents, and labware. Maintain a sterile work environment.
Suboptimal Nucleotide Concentration	Ensure the final concentration of all NTPs, including ac4CTP, is sufficient for the reaction.

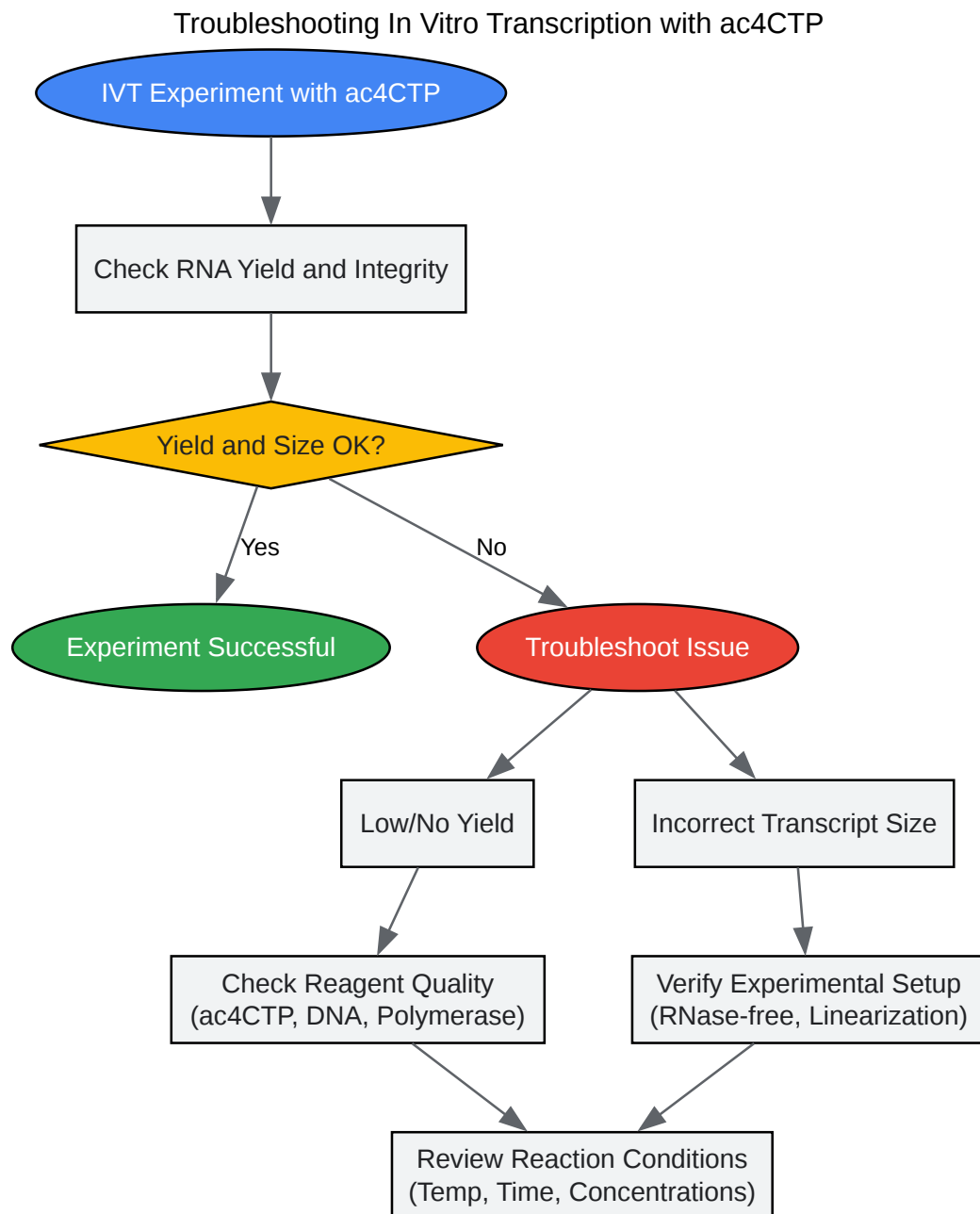
Problem 2: Incomplete or Truncated Transcripts

Possible Cause	Recommended Solution
Premature Termination	GC-rich templates can cause premature termination. Consider lowering the incubation temperature of the IVT reaction.
Incorrect Template Linearization	Ensure complete linearization of the plasmid DNA and that the chosen restriction enzyme does not leave a 3' overhang.
Insufficient Nucleotide Concentration	Low concentration of one or more NTPs can lead to stalling of the RNA polymerase.

Problem 3: Unexpected Transcript Size

Possible Cause	Recommended Solution
Template-independent Transcription	Some polymerases can add extra nucleotides to the 3' end of the transcript.
Plasmid Nicking	Nicked plasmid templates can lead to the production of longer-than-expected transcripts.

Troubleshooting Workflow



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Caption: A logical workflow for troubleshooting common issues encountered during in vitro transcription using N4-Acetylcytidine triphosphate.

Experimental Protocols

Quality Control of **N4-Acetylcytidine Triphosphate Sodium** using HPLC

This protocol provides a general framework for assessing the purity of **N4-Acetylcytidine triphosphate sodium** using reverse-phase high-performance liquid chromatography (RP-HPLC).

Objective: To determine the purity of ac4CTP and detect the presence of degradation products, such as the deacetylated form (CTP) or the diphosphate and monophosphate forms.

Materials:

- **N4-Acetylcytidine triphosphate sodium** sample
- Milli-Q or HPLC-grade water
- Acetonitrile (HPLC grade)
- Triethylammonium acetate (TEAA) buffer or similar ion-pairing reagent
- C18 reverse-phase HPLC column
- HPLC system with a UV detector

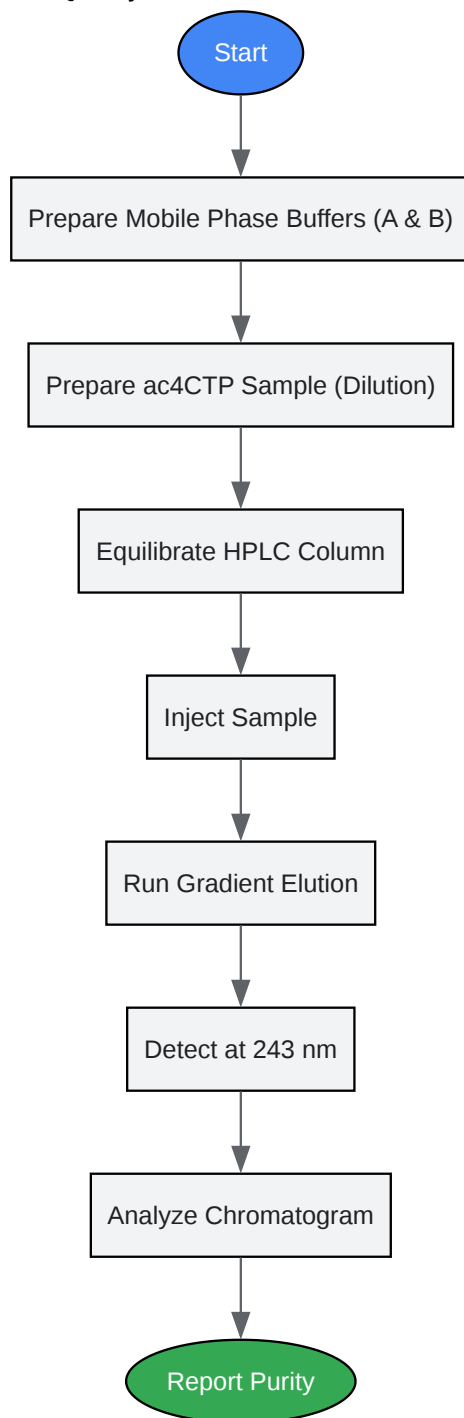
Methodology:

- Mobile Phase Preparation:
 - Prepare Buffer A: 0.1 M TEAA in water.
 - Prepare Buffer B: 0.1 M TEAA in 50% acetonitrile.
 - Filter and degas both buffers before use.
- Sample Preparation:
 - Dilute the **N4-Acetylcytidine triphosphate sodium** stock solution to a final concentration of approximately 1 mM in RNase-free water.

- HPLC Analysis:
 - Equilibrate the C18 column with 100% Buffer A.
 - Inject 10-20 μL of the prepared sample.
 - Run a linear gradient from 0% to 50% Buffer B over 20-30 minutes.
 - Monitor the elution profile at 243 nm, which is the maximum absorbance wavelength for ac4CTP.[1]
- Data Analysis:
 - The major peak should correspond to intact N4-Acetylcytidine triphosphate.
 - The presence of earlier eluting peaks may indicate the presence of more polar degradation products like CTP, ac4CDP, or ac4CMP.
 - Calculate the purity by integrating the peak areas. Purity is typically reported as the percentage of the main peak area relative to the total area of all nucleotide-related peaks. A purity of $\geq 95\%$ is generally expected for high-quality reagents.[1]

Experimental Workflow for Quality Control

HPLC Quality Control Workflow for ac4CTP

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Caption: A step-by-step workflow for performing quality control analysis of **N4-Acetylcytidine triphosphate sodium** using HPLC.

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